N-(2-aminopropyl)aniline
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Overview
Description
N-(2-aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It is a diamine derivative where a phenyl group is attached to the propane-1,2-diamine backbone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminopropyl)aniline can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with propane-1,2-diamine under controlled conditions. Another method includes the reduction of N-phenyl-2-nitropropane-1,3-diamine using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of N-phenyl-2-nitropropane-1,3-diamine. This method is favored due to its efficiency and scalability. The reaction typically occurs under high pressure and temperature to ensure complete reduction of the nitro group to an amine group.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(2-aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: this compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminopropyl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1,3-propanediamine
- N-Phenyl-1,2-ethanediamine
- N-Phenyl-1,4-butanediamine
Uniqueness
N-(2-aminopropyl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQLRGJXXXBNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307701 |
Source
|
Record name | N-PHENYLPROPANE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6499-72-5 |
Source
|
Record name | NSC194594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-PHENYLPROPANE-1,2-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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